molecular formula C5H10ClF2N B2476414 [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2260931-16-4

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2476414
CAS No.: 2260931-16-4
M. Wt: 157.59
InChI Key: DUBISPPRELAHOW-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-based amine derivative with a difluoromethyl substituent at the 2-position of the cyclopropane ring and a methanamine group. The stereochemistry (1R,2S) is critical for its biological activity and molecular interactions. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBISPPRELAHOW-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of cyclopropyl precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. Transition-metal-catalyzed difluoromethylation methods, such as those involving copper or zinc catalysts, are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of cyclopropyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly concerning its interaction with serotonin receptors. Notably, research has highlighted the relevance of cyclopropyl derivatives in developing drugs targeting the serotonin 2C receptor (5-HT2C), which is implicated in mood regulation and appetite control.

Antipsychotic Activity

Recent studies have shown that N-substituted (2-phenylcyclopropyl)methylamines exhibit functional selectivity at the 5-HT2C receptor. These compounds, including derivatives of [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride, demonstrate potential antipsychotic effects without the typical side effects associated with conventional antipsychotics. For instance, a specific derivative was reported to have an EC50 of 23 nM in calcium flux assays while showing no β-arrestin recruitment activity, indicating a selective action that could lead to fewer side effects .

Receptor Interaction Studies

The compound's structure allows for unique interactions with various receptors, making it a valuable tool in pharmacological research.

Selectivity for 5-HT Receptors

Research indicates that compounds similar to this compound can be designed to selectively activate the 5-HT2C receptor while avoiding activation of the 5-HT2B receptor. This selectivity is crucial for developing medications that target specific pathways involved in psychiatric disorders .

Synthetic Methodologies

The synthesis of this compound has been explored using various chemical strategies. These methodologies are essential for producing the compound in sufficient quantities for research and potential therapeutic use.

Synthesis Techniques

  • Cyclopropanation Reactions : The introduction of difluoromethyl groups into cyclopropane frameworks can be achieved through innovative cyclopropanation techniques.
  • Amine Functionalization : The transformation of cyclopropyl intermediates into amines involves selective functionalization processes that maintain the integrity of the cyclopropane structure.

Mechanism of Action

The mechanism by which [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name Key Substituents Stereochemistry Fluorine Position Salt Form
[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine hydrochloride (Target) Difluoromethyl (1R,2S) Cyclopropane C2 Hydrochloride
(+)-N-(2-Chlorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine hydrochloride ((+)-27) 5-Fluoro-2-methoxyphenyl, 2-chlorobenzyl (1S,2S) Aromatic ring (C5) Hydrochloride
(–)-N-(2-Fluorobenzyl)-1-[(1R,2R)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine hydrochloride ((–)-26) 5-Fluoro-2-methoxyphenyl, 2-fluorobenzyl (1R,2R) Aromatic ring (C5) Hydrochloride
(+)-((1S,2S)-2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methanamine hydrochloride 2-Allyloxy-5-fluorophenyl (1S,2S) Aromatic ring (C5) Hydrochloride
1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(...phenoxy)cyclopropyl)methanamine dihydrochloride (12) 2,4-Difluorophenyl (1S,2S) Aromatic ring (C2, C4) Dihydrochloride

Key Observations :

  • Stereochemistry : The target compound’s (1R,2S) configuration distinguishes it from (1S,2S) or (1R,2R) analogs, which may alter receptor binding or metabolic stability .
  • Fluorine Placement : Unlike analogs with fluorine on aromatic rings (e.g., (+)-27), the target’s difluoromethyl group on the cyclopropane ring may enhance steric effects and metabolic resistance .
  • Salt Form : Most analogs use hydrochloride salts, but dihydrochloride forms (e.g., compound 12 ) may improve solubility for specific applications.

Key Observations :

  • Reductive Amination : A common step for N-substituted analogs (e.g., (+)-27, (+)-40) .
  • Chiral Resolution : Enantiomers like (+)-26 and (–)-26 are separated using chiral columns, emphasizing the importance of stereochemical control .

Physicochemical and Analytical Data

Compound HRMS (ESI) [M+H]+ Optical Rotation ([α]D²⁰) Notable NMR Features (¹³C, δ ppm)
Target Compound Not reported Not reported Expected difluoromethyl signals (~110–120 ppm)
(+)-20 316.1707 (calc.), 316.1710 (found) –39.0° (c 0.2, CHCl₃) 17.9 ppm (cyclopropane CH₂)
(+)-27 304.1507 (calc.), 304.1508 (found) –11.7° (c 0.6, MeOH) 113.3 ppm (d, J = 28.5 Hz, aromatic C-F)
(–)-26 Matches calculated Opposite to (+)-26 Similar to (+)-26 but mirrored stereochemistry

Key Observations :

  • Fluorine NMR Signals : Aromatic C-F couplings (e.g., 113.3 ppm in (+)-27 ) contrast with the target’s cyclopropane C-F₂ signals.
  • Optical Activity : The target’s (1R,2S) configuration would yield a distinct rotation compared to (1S,2S) or (1R,2R) analogs .

Key Observations :

  • Receptor Selectivity : Fluorine placement and stereochemistry influence receptor binding. For example, 5-HT₂C agonists ((+)-40 ) prioritize aromatic fluorine, while the target’s cyclopropane fluorine may optimize CNS penetration.
  • Therapeutic Potential: Analogs targeting PDE10A (MK-8189 ) or ALK highlight the versatility of cyclopropane amines in drug discovery.

Biological Activity

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride is a cyclopropyl amine derivative characterized by the presence of a difluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. Despite its structural novelty, research on its specific biological activity remains limited.

  • IUPAC Name : ((1R,2S)-2-(difluoromethyl)cyclopropyl)methanamine hydrochloride
  • CAS Number : 2445750-89-8
  • Molecular Formula : C5_5H9_9ClF2_2N
  • Molecular Weight : 175.58 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A
Purity95%

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, compounds with similar structures have shown promising pharmacological properties. The difluoromethyl group is known for enhancing the lipophilicity and metabolic stability of drug candidates, which may contribute to the biological activity of this compound.

While specific mechanisms for this compound are not well-characterized, it is hypothesized that:

  • The compound could interact with neurotransmitter receptors due to the amine functional group.
  • Its cyclopropyl structure may influence binding affinity and selectivity towards various biological targets.

Related Research Findings

A review of literature indicates that structurally related compounds have been investigated for their effects on serotonin receptors and other neurological pathways. For instance, N-substituted cyclopropyl methylamines have demonstrated selective agonist activity at serotonin 5-HT2C_{2C} receptors, which are implicated in mood regulation and antipsychotic activity .

Case Studies

  • Serotonin Receptor Activity : Compounds similar to [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine have been studied for their selective action at serotonin receptors. One study reported a novel compound with an EC50_{50} value of 23 nM at the 5-HT2C_{2C} receptor, showing potential for antipsychotic effects .
  • Cyclopropane Derivatives : Research on other cyclopropane derivatives has highlighted their role in drug discovery due to their unique three-dimensional structures that can enhance binding interactions with biological targets .

Safety and Toxicology

Preliminary safety data indicate that this compound may pose risks such as skin irritation and acute toxicity if ingested . Further toxicological assessments are necessary to establish safe dosage levels and potential side effects.

Q & A

Q. What synthetic methodologies are effective for constructing the cyclopropane core in [(1R,2S)-2-(difluoromethyl)cyclopropyl]methanamine hydrochloride?

The cyclopropane ring is typically formed via [2+1] cycloaddition reactions, such as the Simmons-Smith reaction, using difluoromethyl-substituted alkenes. Stereochemical control is achieved using chiral catalysts or auxiliaries. Post-cyclopropanation, the methanamine group is introduced via reductive amination (e.g., NaBH(OAc)₃ in dichloroethane) . Final hydrochloride salt formation involves HCl treatment in ether, followed by filtration and drying .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • ¹H/¹³C NMR : Cyclopropane protons exhibit characteristic coupling (J = 5–10 Hz) at δ 1.2–1.8 ppm, while the difluoromethyl group appears as a doublet of quartets in ¹⁹F NMR (δ = -120 to -130 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₆H₁₁F₂N: 142.0902; observed: 142.0905) .
  • Chiral HPLC : Determines enantiomeric purity (>99% ee) using columns like RegisPack with hexane/ethanol eluents .

Q. How is stereochemical integrity maintained during synthesis?

Chiral resolution via preparative HPLC (e.g., RegisPack columns) separates enantiomers. Optical rotation ([α]D) and NOESY NMR confirm spatial arrangements. For example, a specific rotation of +10.0° (c 0.2, MeOH) aligns with the (1R,2S) configuration .

Advanced Research Questions

Q. How can discrepancies in reported 5-HT2C receptor binding affinities be resolved across studies?

Standardize assays using recombinant 5-HT2C receptors in identical cell lines (e.g., HEK293). Employ orthogonal methods:

  • Radioligand binding : Compares IC₅₀ values against reference agonists (e.g., DOI).
  • Functional assays : Measures calcium flux or β-arrestin recruitment to assess biased signaling .
  • Meta-analysis : Identifies confounding variables (e.g., buffer pH, temperature) .

Q. What strategies improve the compound’s pharmacokinetics for in vivo neuropharmacology studies?

  • Prodrug derivatization : tert-Butyl carbamate protection enhances blood-brain barrier penetration, with in vivo hydrolysis releasing the active amine .
  • Co-administration : P-glycoprotein inhibitors (e.g., elacridar) reduce efflux.
  • Metabolite profiling : LC-MS/MS identifies degradation pathways (e.g., oxidative deamination) .

Q. How is functional selectivity among 5-HT receptor subtypes investigated?

Use transfected cells expressing individual receptors (5-HT2A, 5-HT2B, 5-HT2C). Assess signaling bias via:

  • Gq vs. β-arrestin pathways : DOI (5-HT2A/2C agonist) and SB242084 (5-HT2C antagonist) serve as controls.
  • Inverse agonism : Evaluated in constitutively active receptor systems to detect silent antagonism .

Q. What computational approaches guide the design of analogs with improved selectivity?

  • Molecular docking : Aligns the compound into 5-HT2C’s orthosteric pocket (PDB: 6BQG), highlighting hydrophobic interactions with Phe328 and hydrogen bonds with Ser159 .
  • QSAR models : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) with binding data from analogs .

Methodological Notes

  • Stability Monitoring : Store at -20°C under argon. Track degradation via HPLC-UV (C18 column, 0.1% TFA) and ¹H NMR for cyclopropane ring integrity .
  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and replicate studies in independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.